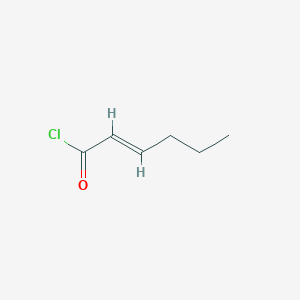

(E)-hex-2-enoyl chloride

Description

Significance of Alpha, Beta-Unsaturated Acyl Chlorides in Synthetic Strategies

Alpha, beta-unsaturated acyl chlorides are powerful and versatile electrophiles in organic synthesis. Their reactivity is characterized by two potential sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This dual reactivity allows for a diverse range of transformations.

A key area where these compounds have gained prominence is in organocatalysis, particularly through the formation of α,β-unsaturated acylammonium intermediates. rsc.orgrsc.org When an α,β-unsaturated acyl chloride reacts with a chiral Lewis base catalyst, it forms a highly reactive acylammonium salt. rsc.org This intermediate enhances the electrophilicity at the β-position, facilitating a variety of stereoselective reactions. rsc.org These include:

Cycloadditions: These reactions are highly effective for the rapid construction of complex molecules with multiple stereocenters. rsc.org For instance, they have been employed in Diels-Alder reactions to create bicyclic lactones. rsc.org

Domino Reactions: The formation of the acylammonium intermediate can initiate a cascade of reactions, allowing for the construction of intricate molecular architectures in a single step. rsc.org

Michael Additions: The enhanced electrophilicity of the β-carbon makes these intermediates excellent acceptors for a wide range of nucleophiles. rsc.org

The ability to generate these reactive intermediates from readily available α,β-unsaturated acyl chlorides has made them indispensable tools for the efficient and stereocontrolled synthesis of complex natural products and pharmaceuticals. nih.govnih.gov

Historical Context and Evolution of Research on (E)-hex-2-enoyl Chloride

The historical development of research specifically on this compound is not extensively documented in early literature. However, its history is intrinsically linked to the broader exploration of α,β-unsaturated carbonyl compounds and their derivatives. The synthesis of α,β-unsaturated carboxylic acids, the precursors to their corresponding acyl chlorides, has been known for over a century. mdpi.com For example, the synthesis of nonenoic acid was reported as early as 1885. mdpi.com

The conversion of carboxylic acids to their more reactive acid chloride counterparts using reagents like thionyl chloride is a fundamental transformation in organic chemistry, with its principles established in the early 20th century. A common method for preparing this compound involves the reaction of (E)-hex-2-enoic acid with thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF). libretexts.org

The evolution of research involving this compound and its analogs has been driven by the ever-increasing demand for sophisticated synthetic methodologies. The recognition of α,β-unsaturated acyl chlorides as precursors to highly reactive intermediates in the latter half of the 20th century and the subsequent rise of asymmetric organocatalysis in the early 21st century have significantly propelled research in this area. mdpi.com Seminal work in the early 2000s on the use of α,β-unsaturated acyl ammonium (B1175870) intermediates in enantioselective catalysis marked a turning point, opening up new avenues for their application. rsc.org

Scope and Research Imperatives for this compound

The current and future research landscape for this compound is largely centered on its role in advancing asymmetric catalysis and the synthesis of complex molecules. Key research imperatives include:

Development of Novel Catalytic Systems: A primary focus is the design of new and more efficient chiral Lewis base catalysts that can generate α,β-unsaturated acylammonium intermediates with even higher levels of stereocontrol. rsc.orgrsc.org This includes exploring different catalyst scaffolds and understanding the subtle mechanistic details that govern selectivity. rsc.org

Expansion of Reaction Scope: Researchers are continuously working to broaden the range of nucleophiles and reaction partners that can be used in conjunction with this compound-derived intermediates. nih.gov This includes exploring new types of cycloadditions, domino reactions, and multicomponent reactions to access novel molecular frameworks. nih.gov

Application in Total Synthesis: A significant driver for research is the application of methodologies employing this compound in the total synthesis of biologically active natural products and complex pharmaceutical agents. nih.gov The ability to rapidly build molecular complexity from simple starting materials is a major advantage.

Sustainable Synthetic Methods: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes exploring reactions that proceed under milder conditions, utilize catalytic amounts of reagents, and exhibit high atom economy. The use of this compound in organocatalytic cascades aligns well with these principles. mdpi.com

The continued exploration of the reactivity of this compound and the broader class of α,β-unsaturated acyl chlorides promises to yield new and powerful tools for organic synthesis, enabling the construction of increasingly complex and functionally diverse molecules.

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXGQRPGUGAMNJ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E Hex 2 Enoyl Chloride

Chemo- and Stereoselective Preparation of (E)-hex-2-enoyl Chloride

The precise control of chemical and stereochemical outcomes is paramount in the synthesis of this compound to ensure the desired isomeric purity and avoid unwanted byproducts.

Optimized Laboratory-Scale Synthesis Routes

A common and effective laboratory-scale method for the preparation of this compound involves the reaction of (E)-hex-2-enoic acid with a chlorinating agent. escholarship.org One established procedure utilizes thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). escholarship.org The reaction is typically initiated at a reduced temperature (0°C) before being brought to reflux to drive the reaction to completion, ensuring the evolution of sulfur dioxide (SO₂) gas ceases. escholarship.org This method is advantageous as it produces gaseous byproducts that can be easily removed. docbrown.info

Another chlorinating agent that can be employed is oxalyl chloride. While it may necessitate longer reaction times compared to thionyl chloride, it often results in fewer side products, which is particularly beneficial when dealing with acid-sensitive substrates. vulcanchem.comarkat-usa.org

For stereocontrol, the starting material, (E)-hex-2-enoic acid, dictates the trans-configuration of the double bond in the final product. escholarship.org The reaction conditions are generally mild enough to prevent isomerization of the double bond.

Table 1: Comparison of Chlorinating Agents for this compound Synthesis

| Chlorinating Agent | Typical Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Gaseous byproducts, readily available | Can sometimes lead to side reactions | escholarship.orgdocbrown.info |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Cleaner reactions, fewer byproducts | Longer reaction times, more expensive | vulcanchem.comarkat-usa.org |

Industrial Production Methodologies and Scalability Research

On an industrial scale, the synthesis of acyl chlorides, including this compound, often prioritizes cost-effectiveness and continuous processing. Phosgene (B1210022) (COCl₂) is a common chlorinating agent in industrial settings due to its low cost. google.com The reaction of carboxylic acids with phosgene is typically catalyzed by N,N-disubstituted formamides or their hydrochlorides. google.com Continuous flow reactors are often employed to enhance safety and efficiency, allowing for better control of reaction parameters and heat management.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound.

Solvent-Free Reaction Systems

A significant advancement in green synthesis is the development of solvent-free reaction conditions. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to initiate chemical reactions, has emerged as a promising solvent-free method for various organic transformations, including the synthesis of acyl chloride derivatives. acs.orgnsf.govorganic-chemistry.orgnih.govresearchgate.net This approach eliminates the need for potentially hazardous organic solvents, reduces reaction times, and can lead to higher yields and selectivity. acs.orgnsf.gov While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the general success of this technique for other acyl chlorides suggests its potential applicability. organic-chemistry.org

Catalytic Synthesis for Reduced Environmental Impact

The use of catalysts is central to green chemistry as it can reduce energy consumption and the formation of byproducts. In the context of acyl chloride synthesis, research is ongoing to replace stoichiometric reagents with catalytic alternatives. researchgate.net For instance, the development of efficient and recyclable catalysts for the chlorination of carboxylic acids is a key area of focus. While traditional methods often use stoichiometric amounts of reagents like thionyl chloride or oxalyl chloride, catalytic approaches aim to use a small amount of a catalyst that can be regenerated and reused. google.comucl.ac.uk The use of bio-based solvents like Cyrene™ in combination with catalytic processes is also being explored to create more sustainable protocols for amide synthesis from acid chlorides, which is a subsequent reaction for this compound. rsc.org

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net The ideal synthesis of this compound would have a high atom economy, minimizing the generation of waste.

The traditional synthesis using thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts. docbrown.info While these are gaseous and easily removed, they represent waste. Reaction with Thionyl Chloride: CH₃CH₂CH₂CH=CHCOOH + SOCl₂ → CH₃CH₂CH₂CH=CHC(O)Cl + SO₂ + HCl

Protocols that minimize waste often involve recycling byproducts or using reagents that are fully incorporated into the product. For instance, in industrial processes using phosgene, the hydrochloric acid generated can sometimes be captured and utilized elsewhere. cpcb.nic.in Furthermore, developing catalytic cycles where the chlorinating agent is regenerated in situ would represent a significant step towards a more atom-economical and waste-free synthesis.

Chemical Reactivity and Mechanistic Investigations of E Hex 2 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions of (E)-hex-2-enoyl Chloride

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. In the case of this compound, the presence of the α,β-unsaturated system introduces additional layers of complexity regarding reaction kinetics, regioselectivity, and stereochemistry.

The rate of nucleophilic attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in the reaction of α,β-unsaturated thiol esters with amines, the reaction rates were observed to increase at higher pH. nih.gov This is attributed to the increased concentration of the more nucleophilic thiolate anion.

Computational studies on simpler α,β-unsaturated systems, such as acrolein, suggest that the s-cis conformation can exhibit higher reactivity towards nucleophilic attack compared to the s-trans conformation. nih.gov The energy barrier for the addition of a thiolate to the s-trans conformer of a methyl-substituted α,β-unsaturated carbonyl compound was calculated to be around 60 kJ/mol. nih.gov

Table 1: Representative Kinetic Data for Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds

| α,β-Unsaturated Compound | Nucleophile | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Crotonaldehyde | Hypochlorite | 8 | 1.4 |

| trans-2-Hexenal | Hypochlorite | 8 | 1.4 |

| Acrolein | Hypochlorite | 8 | 8.6 |

Note: The data in this table is for α,β-unsaturated aldehydes and provides a comparative basis for the expected reactivity of this compound. nih.gov

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. Hard nucleophiles, such as organolithium reagents, tend to favor direct attack at the highly electrophilic carbonyl carbon (1,2-addition), leading to the formation of ketones after workup. In contrast, softer nucleophiles, like cuprates and thiols, generally prefer conjugate addition at the β-carbon (1,4-addition), a process known as the Michael addition.

The stereochemistry of these reactions is also of significant interest. Nucleophilic addition to the trigonal planar carbonyl carbon creates a new stereocenter if the two groups attached to the carbonyl are different. libretexts.org In the absence of chiral catalysts or auxiliaries, the attack is equally likely from either face of the carbonyl plane, resulting in a racemic mixture of products. libretexts.org However, steric hindrance can influence the direction of attack, leading to a preference for one stereoisomer. libretexts.orglibretexts.org

For reactions occurring at a pre-existing chiral center, the stereochemical outcome depends on the reaction mechanism. SN1-type reactions, which proceed through a planar carbocation intermediate, typically lead to racemization. chemistrysteps.com In contrast, SN2 reactions involve a backside attack of the nucleophile, resulting in an inversion of stereochemistry. youtube.com

The mechanism of nucleophilic acyl substitution is generally accepted to proceed through a tetrahedral intermediate. acs.org This intermediate is formed when the nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a new C-Nu bond. The geometry at the carbonyl carbon changes from trigonal planar to tetrahedral. libretexts.orglibretexts.org

The stability and fate of this tetrahedral intermediate are crucial in determining the reaction pathway. For acyl chlorides, the chloride ion is an excellent leaving group. The tetrahedral intermediate readily collapses by reforming the C=O double bond and expelling the chloride ion, leading to the final substitution product.

Computational studies on simple acyl chlorides, such as acetyl chloride, have explored the energy profile of the formation of the tetrahedral intermediate. The formation of a tetrahedral intermediate from the addition of methanol (B129727) to acetyl chloride is calculated to be slightly exothermic by 4.4 kcal/mol. acs.org However, some theoretical studies suggest that for certain gas-phase reactions, the nucleophilic substitution may proceed through a concerted SN2-like mechanism without the formation of a stable tetrahedral intermediate. acs.org

Electrophilic Transformations of this compound

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the acyl chloride group. This deactivation makes it less susceptible to electrophilic attack compared to electron-rich alkenes. However, under forcing conditions or with highly reactive electrophiles, electrophilic addition can occur. The regioselectivity of such an addition would be expected to follow Markovnikov's rule, with the electrophile adding to the α-carbon to generate a more stable carbocation at the β-position, which is resonance-stabilized by the adjacent carbonyl group.

Pericyclic Reactions Involving the Unsaturated Acyl Chloride Moiety

The conjugated π-system of this compound makes it a potential dienophile in Diels-Alder reactions. The electron-withdrawing nature of the acyl chloride group activates the double bond for [4+2] cycloaddition with electron-rich dienes. For example, the Diels-Alder reaction of cyclopentadiene (B3395910) with electron-deficient dienophiles like alkyl acrylates is a well-established method for the synthesis of bicyclic compounds. researchgate.netnih.gov

The stereoselectivity of the Diels-Alder reaction is a key feature, with the endo product often being favored under kinetic control due to secondary orbital interactions. High temperatures can sometimes lead to the formation of the thermodynamically more stable exo product. sciforum.net

Table 2: Endo/Exo Ratios in Diels-Alder Reactions of Cyclopentadiene with Dienophiles

| Dienophile | Reaction Temperature (°C) | Endo/Exo Ratio |

| Maleic Anhydride | Room Temperature | >99:1 |

| Methyl Acrylate | 180 | ~1:1 |

| Butyl Acrylate | 185 | 1:1.85 |

Note: This table provides representative data for Diels-Alder reactions with dienophiles analogous to this compound. sciforum.net

Radical Reactions and Their Synthetic Utility

The electron-deficient double bond in this compound is susceptible to attack by nucleophilic radicals. Radical addition reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of α,β-unsaturated acyl chlorides like methacryloyl chloride towards radicals is evident from their tendency to undergo polymerization. google.comnih.gov This reactivity can be harnessed in a controlled manner to achieve desired synthetic transformations. For instance, the free-radical polymerization of methacrylic acid has been studied in detail, providing insights into the kinetics of radical addition to such systems. mdpi.com

The synthetic utility of these radical reactions is significant, allowing for the introduction of a wide range of functional groups at the α or β position of the original acyl chloride, depending on the nature of the radical and the reaction conditions.

Cross-Coupling Reactions of this compound

This compound, an α,β-unsaturated acyl chloride, serves as a versatile substrate in a variety of cross-coupling reactions. These reactions, predominantly catalyzed by transition metals, facilitate the formation of new carbon-carbon bonds at the acyl carbon, offering a powerful tool for the synthesis of complex molecules. The reactivity of this compound is influenced by the presence of both a reactive acyl chloride moiety and a conjugated alkene, which can participate in various catalytic cycles.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium complexes are highly effective catalysts for the cross-coupling of acyl chlorides with a wide range of organometallic reagents. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of organostannanes with organic electrophiles. Acyl chlorides, including α,β-unsaturated variants, are excellent electrophiles for this transformation, leading to the formation of ketones. The reaction of this compound with an organostannane reagent, such as tributyl(vinyl)stannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), would be expected to yield the corresponding α,β-unsaturated ketone. The chemoselectivity of these couplings is a key feature, allowing the reaction to proceed in the presence of other functional groups. nih.gov

| Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| Arylstannane | Pd(PPh₃)₄ | (E)-1-Arylhex-2-en-1-one | High | nih.gov |

| Alkenylstannane | Pd₂(dba)₃/P(t-Bu)₃ | (E)-Hexa-2,5-dien-1-one | High | nih.gov |

| Alkynylstannane | PdCl₂(PPh₃)₂ | (E)-Hex-2-en-1-yn-1-one | High | nih.gov |

| Note: This table is illustrative and based on the general reactivity of acyl chlorides in Stille couplings. |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide or related electrophile, catalyzed by a combination of palladium and copper complexes. The acyl Sonogashira reaction, which utilizes an acyl chloride as the electrophile, is a powerful method for the synthesis of ynones. The reaction of this compound with a terminal alkyne, in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride and a copper(I) co-catalyst, would yield the corresponding (E)-alk-4-en-2-yn-1-one. These reactions are typically carried out in the presence of a base, such as an amine, which also serves as the solvent.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While the classic Heck reaction does not directly apply to acyl chlorides, related carbonylative Heck-type reactions can occur. However, direct coupling at the acyl chloride moiety is not the primary pathway for this named reaction.

Suzuki Coupling: The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. While highly versatile for aryl and vinyl halides, its application with acyl chlorides can be complicated by competing side reactions. However, under specific anhydrous conditions, the coupling of acyl chlorides with organoboronic acids to form ketones has been reported. nih.gov The reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and a base could potentially yield an (E)-1-arylhex-2-en-1-one.

Other Transition Metal-Mediated Couplings

While palladium catalysts are the most extensively studied for cross-coupling reactions of acyl chlorides, other transition metals such as nickel and copper also exhibit catalytic activity.

Nickel-Catalyzed Couplings: Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive couplings of acyl chlorides with alkyl halides have been developed for the synthesis of ketones. nih.gov Furthermore, nickel catalysis is effective in the conjugate addition of organozinc reagents to α,β-unsaturated ketones, a reaction type that highlights the dual reactivity of the substrate class to which derivatives of this compound belong. acs.org

Copper-Mediated Reactions: Copper catalysts, often in the form of organocuprates, are well-known for their utility in conjugate addition reactions to α,β-unsaturated carbonyl compounds. uni-regensburg.de While not a direct cross-coupling at the acyl chloride, this reactivity is central to the chemistry of such systems. Copper is also a crucial co-catalyst in the Sonogashira coupling of acyl chlorides.

Organometallic Reagent Reactivity Studies

The reaction of this compound with various organometallic reagents provides access to a diverse range of chemical structures. The nature of the organometallic reagent dictates the mode of attack, which can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon of the conjugated system (1,4-conjugate addition).

Organocuprates (Gilman Reagents): Lithium dialkylcuprates are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The reaction of this compound with a lithium dialkylcuprate is expected to proceed via initial conjugate addition to the double bond, followed by reaction at the acyl chloride. However, the high reactivity of the acyl chloride functionality makes direct addition to the carbonyl a competing pathway. Gilman reagents are known to react with acid chlorides to furnish ketones. chemistrysteps.com The precise outcome would depend on the specific reagent and reaction conditions.

Grignard Reagents: Grignard reagents (RMgX) are hard nucleophiles and typically favor 1,2-addition to the carbonyl group of α,β-unsaturated systems. masterorganicchemistry.com The reaction of this compound with a Grignard reagent is expected to result in the formation of a tertiary alcohol after two additions. The first equivalent adds to the acyl chloride to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are hard nucleophiles and will generally add directly to the carbonyl group of an acyl chloride. This leads to the formation of a ketone intermediate that can be attacked by a second equivalent of the organolithium reagent to yield a tertiary alcohol after workup.

Organozinc Reagents: Organozinc reagents are generally less reactive than their Grignard and organolithium counterparts. Their reactivity with acyl chlorides can be controlled to yield ketones, particularly in the presence of a palladium or nickel catalyst in what is known as a Negishi-type coupling.

The following table summarizes the expected reactivity of various organometallic reagents with α,β-unsaturated acyl chlorides like this compound.

| Organometallic Reagent | Expected Major Product | Reaction Type |

| Organocuprates (R₂CuLi) | Ketone (via addition to acyl chloride) or Conjugate addition product | 1,2-addition or 1,4-addition |

| Grignard Reagents (RMgX) | Tertiary Alcohol | 1,2-addition (double addition) |

| Organolithium Reagents (RLi) | Tertiary Alcohol | 1,2-addition (double addition) |

| Organozinc Reagents (RZnX) | Ketone (with catalyst) | 1,2-addition |

Applications of E Hex 2 Enoyl Chloride in Complex Organic Synthesis

As a Versatile Building Block in Natural Product Total Synthesis

The unique chemical reactivity of (E)-hex-2-enoyl chloride positions it as a promising reagent for the stereoselective construction of complex natural products. The acyl chloride moiety allows for facile introduction of the hexenoyl group via reactions with nucleophiles, while the conjugated double bond can participate in a range of addition and cycloaddition reactions.

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of acyl-CoA extender units. The biosynthesis often involves α,β-unsaturated thioester intermediates. In a synthetic laboratory context, this compound can be envisioned as a surrogate for such biosynthetic intermediates, enabling the introduction of a six-carbon chain with defined stereochemistry into a growing polyketide backbone.

The α,β-unsaturated system of this compound is susceptible to stereoselective conjugate addition reactions. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the addition of nucleophiles to the β-position of the hexenoyl moiety. This strategy would allow for the creation of specific stereocenters, which are crucial for the biological activity of many polyketides. While direct literature examples of the use of this compound in polyketide synthesis are scarce, the principles of conjugate addition to α,β-unsaturated carbonyl compounds are well-established.

Table 1: Potential Stereoselective Reactions for Integrating this compound into Polyketide Chains

| Reaction Type | Nucleophile | Stereocontrol Element | Potential Outcome |

| Michael Addition | Organocuprates | Chiral Ligands | Formation of a new C-C bond at the β-position with high diastereoselectivity. |

| Enolate Addition | Chiral Enolates | Chiral Auxiliary | Stereocontrolled formation of a C-C bond at the β-position. |

| Radical Addition | Radical Species | Chiral Lewis Acid | Stereoselective introduction of various functional groups at the β-position. |

Macrocycles are a key structural feature of many biologically active natural products, including a large number of polyketides. The formation of these large rings, known as macrocyclization, is a challenging synthetic step. This compound can be utilized in macrocyclization strategies in several ways.

One approach involves the intramolecular reaction between the acyl chloride and a distal nucleophile within the same molecule. This would form a macrocyclic ester (macrolactone) or amide (macrolactam), with the hexenoyl unit incorporated into the ring. The rigidity of the α,β-unsaturated system can help to pre-organize the linear precursor, potentially favoring the desired intramolecular cyclization over intermolecular polymerization. Furthermore, the double bond within the macrocycle can serve as a handle for further functionalization.

Alkaloids and terpenoids represent two other major classes of natural products with diverse structures and biological functions. While direct applications of this compound in the synthesis of these compounds are not widely reported, its reactivity profile suggests several potential roles.

In alkaloid synthesis, the α,β-unsaturated system can act as a Michael acceptor for nitrogen-based nucleophiles, leading to the formation of key nitrogen-containing heterocyclic intermediates. Subsequent cyclization reactions could then be employed to construct the core alkaloid skeletons.

For terpenoid synthesis, which involves the assembly of isoprene (B109036) units, this compound could serve as a C6 building block. The double bond could participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic terpenoid frameworks. Additionally, the carbonyl group can be a site for various transformations to build up the complex oxygenation patterns often found in terpenoids.

Role in Polymer Chemistry and Materials Science

The presence of a polymerizable double bond and a reactive acyl chloride group makes this compound an interesting candidate for applications in polymer chemistry and materials science.

This compound can potentially be used as a monomer in various polymerization reactions. The vinyl group can undergo radical, anionic, or cationic polymerization to form a polymer backbone. The pendant acyl chloride groups along the polymer chain would then be available for post-polymerization modification. This approach allows for the synthesis of functional polymers with tailored properties. For instance, reaction of the acyl chloride groups with different nucleophiles can introduce a wide range of functionalities, leading to materials with specific solubility, thermal, or optical properties.

Table 2: Potential Polymerization Methods for this compound

| Polymerization Type | Initiator | Resulting Polymer |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) with pendant acyl chloride groups. |

| Anionic Polymerization | Organolithium reagents | Potentially more controlled polymerization, yielding polymers with narrow molecular weight distributions. |

| Group Transfer Polymerization | Silyl ketene (B1206846) acetals | Controlled polymerization leading to well-defined polymer architectures. |

While less common, the acyl chloride functionality of this compound could potentially be used to initiate certain types of polymerization. For example, in combination with a Lewis acid, it might initiate the cationic polymerization of susceptible monomers.

More significantly, this compound is a valuable agent for the functionalization of existing polymers. Polymers containing hydroxyl or amino groups can be readily modified by reaction with this compound. This grafting process introduces the hexenoyl moiety onto the polymer side chains, which can then be used for further cross-linking reactions or for the attachment of other molecules of interest. This method provides a powerful tool for modifying the surface properties of materials or for creating polymer-drug conjugates.

Synthesis of Functional Materials Incorporating (E)-hex-2-enoyl Derivatives

This compound serves as a versatile precursor for the synthesis of functional polymers and materials due to its bifunctional nature, possessing both a reactive acyl chloride group and a polymerizable α,β-unsaturated system. The incorporation of the (E)-hex-2-enoyl moiety into polymer backbones can impart specific properties, such as the potential for cross-linking or further functionalization.

One approach to creating functional materials involves the polycondensation of this compound derivatives with appropriate co-monomers. For instance, conversion of the acyl chloride to a diol or diamine derivative would allow for its incorporation into polyester (B1180765) or polyamide chains. While direct polymerization of this compound can be challenging due to the high reactivity of the acyl chloride, its derivatives offer a more controlled route to functional polymers.

A significant application lies in the development of photo-crosslinkable polymers. The α,β-unsaturated carbonyl group within the (E)-hex-2-enoyl derivative acts as a photo-sensitive moiety. Upon exposure to ultraviolet (UV) light, these groups can undergo [2+2] cycloaddition reactions, leading to the formation of cross-linked polymer networks. This technology is instrumental in the fabrication of hydrogel thin films and other smart materials that can be used in biomedical applications such as tissue engineering scaffolds and drug delivery systems. The properties of these materials, including their swelling behavior and mechanical strength, can be tuned by adjusting the concentration of the photo-crosslinkable (E)-hex-2-enoyl-derived units within the polymer chain.

Furthermore, the double bond in the (E)-hex-2-enoyl derivative can be exploited for other polymerization techniques. For example, it can participate in free radical polymerization with other vinyl monomers to create copolymers with pendant acyl chloride functionalities (after conversion from the original acid). These reactive side chains can then be used for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional molecules. This approach provides a pathway to a wide range of materials with tailored properties, including biodegradable polymers with functional side chains.

Precursor in Synthetic Methodologies for Advanced Chemical Structures

The unique chemical architecture of this compound, featuring both an electrophilic acyl chloride and a Michael acceptor system, makes it a valuable building block for the synthesis of complex and advanced chemical structures. Its reactivity can be precisely controlled to participate in a variety of transformations, leading to the formation of diverse molecular scaffolds.

Formation of Heterocyclic Systems

This compound and its derivatives are key starting materials for the synthesis of a variety of heterocyclic compounds. The α,β-unsaturated carbonyl moiety is particularly suited for reactions with binucleophiles, leading to the formation of five- and six-membered rings.

Pyrazoles: One of the most common applications is in the synthesis of pyrazoles. The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives is a well-established method for constructing the pyrazole (B372694) ring. In a typical reaction, this compound would first be converted to a less reactive derivative, such as an ester or amide, to allow for controlled reaction with hydrazine. The initial Michael addition of hydrazine to the β-carbon is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on both the hexenoyl derivative and the hydrazine.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| α,β-Unsaturated Enone | Arylhydrazine hydrochloride | 1,3-disubstituted-1H-pyrazole | Methanol (B129727) | Good | nih.gov |

| α,β-Unsaturated Enone | Free Arylhydrazine | 1,5-disubstituted-1H-pyrazole | Chloroform | Good | nih.gov |

| N,N-disubstituted hydrazines | Alkynoates | Multi-substituted pyrazoles | Cu2O, air | Good | nih.gov |

Pyrimidines: Similarly, pyrimidine (B1678525) rings can be synthesized from (E)-hex-2-enoyl derivatives. The condensation of a three-carbon α,β-unsaturated carbonyl system with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine, is a classical approach to pyrimidine synthesis. sphinxsai.com The reaction proceeds through a series of condensation and cyclization steps to form the six-membered heterocyclic ring. The use of α,β-unsaturated acyl chlorides or their ester derivatives in reactions with amidines provides a direct route to substituted pyrimidines. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| β-formyl enamides | Urea | Pyrimidine | SmCl3, microwave | Not specified | organic-chemistry.org |

| α,β-unsaturated ketoximes | Activated nitriles | 2,4,6-trisubstituted pyrimidines | Copper-catalyzed | Good | organic-chemistry.org |

Diels-Alder Reactions: The double bond in (E)-hex-2-enoyl derivatives can act as a dienophile in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings, including heterocyclic systems. When reacted with a suitable diene, a cyclohexene (B86901) derivative is formed with high stereocontrol. If the diene contains one or more heteroatoms, this reaction, known as a hetero-Diels-Alder reaction, can be used to form a variety of six-membered heterocycles. For example, reaction with a 1-aza-1,3-butadiene would yield a tetrahydropyridine (B1245486) derivative. The reactivity of the dienophile can be enhanced by the electron-withdrawing nature of the carbonyl group.

Construction of Chiral Scaffolds

A significant application of this compound is in the field of asymmetric synthesis for the construction of chiral scaffolds. This is typically achieved by first converting the acyl chloride into a chiral α,β-unsaturated amide by reaction with a chiral amine, which serves as a chiral auxiliary. wikipedia.org The presence of the chiral auxiliary directs the stereochemical outcome of subsequent reactions, allowing for the diastereoselective formation of new stereocenters.

Diastereoselective Conjugate Additions: The chiral α,β-unsaturated amide can undergo diastereoselective conjugate addition (Michael addition) of various nucleophiles. The chiral auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face. This leads to the formation of a product with a high degree of diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse.

Diastereoselective Cyclopropanation: Another powerful application is in the diastereoselective cyclopropanation of the double bond. For example, the reaction of a camphorpyrazolidinone-derived α,β-unsaturated amide with a sulfur ylide, such as ethyl (dimethylsulfuranylidene)acetate, can produce chiral cyclopropane (B1198618) derivatives with high diastereoselectivity. chemrxiv.org The chiral auxiliary directs the approach of the ylide, leading to the preferential formation of one diastereomer.

| Substrate | Ylide | Solvent | Temperature | Yield (%) | Diastereomeric Ratio | Reference |

| (E)-N-Crotonoyl-camphorpyrazolidinone | Ethyl (dimethylsulfuranylidene)acetate | Toluene | 110 °C | 78 | >99.5:0.5 | chemrxiv.org |

| (E)-N-Cinnamoyl-camphorpyrazolidinone | Ethyl (dimethylsulfuranylidene)acetate | Acetonitrile | RT | 68 | >99.5:0.5 | chemrxiv.org |

These chiral building blocks are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Synthesis of Bioactive Molecule Analogs (excluding clinical data)

The structural motifs present in this compound are found in a variety of bioactive molecules, and thus, it serves as a valuable starting material for the synthesis of their analogs.

Enzyme Inhibitors: The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can act as a covalent inhibitor of enzymes by reacting with nucleophilic residues (such as cysteine or lysine) in the active site. This principle has been used to design inhibitors for various enzymes. For instance, α,β-unsaturated amides have been incorporated into molecules designed to inhibit angiotensin-converting enzyme (ACE). nih.gov The synthesis of such analogs would involve the reaction of this compound with an appropriate amino acid or peptide fragment to generate the α,β-unsaturated amide warhead.

Antifungal Agent Analogs: Many natural and synthetic compounds with antifungal activity contain α,β-unsaturated carbonyl systems. This compound can be used as a scaffold to synthesize analogs of these antifungal agents. By reacting the acyl chloride with various amines, alcohols, or thiols, a library of (E)-hex-2-enoyl amides, esters, and thioesters can be generated. These compounds can then be evaluated for their antifungal properties. For example, novel 2-propenoyl amides and esters have been synthesized from related α,β-unsaturated acyl chlorides and have shown promising antifungal and antibacterial activities.

Prostaglandin (B15479496) Analogs: Prostaglandins are a class of lipid compounds with a wide range of physiological effects. Their complex structures often contain an enone functionality. While the direct use of this compound in prostaglandin synthesis is not prominently documented, the α,β-unsaturated ketone core is a key feature. Synthetic strategies towards prostaglandin E1 (PGE1) and its analogs often involve the construction of such an enone system, to which side chains are added via conjugate addition reactions. nih.gov this compound could potentially be used as a starting material for the synthesis of the upper side chain of certain prostaglandin analogs.

Catalytic Aspects of E Hex 2 Enoyl Chloride Transformations

Transition Metal Catalysis for Selective Transformations

Transition metal catalysis provides a robust platform for the selective transformation of α,β-unsaturated acyl chlorides like (E)-hex-2-enoyl chloride. These catalysts can activate the molecule in various ways, leading to novel bond formations and functionalizations that are often difficult to achieve through traditional synthetic methods.

The development of enantioselective and diastereoselective catalytic reactions is crucial for the synthesis of chiral molecules. While specific examples involving this compound are not extensively documented, the broader class of α,β-unsaturated acyl chlorides has been shown to participate in such transformations. For instance, palladium-catalyzed reactions have been developed for the difunctionalization of unsaturated carbon-carbon bonds using acid chlorides. nih.gov These methods, which can proceed with high stereoselectivity, offer a potential pathway for the stereocontrolled functionalization of the double bond in this compound. The choice of chiral ligands on the metal center is paramount in directing the stereochemical outcome of these reactions, enabling the synthesis of specific stereoisomers. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Stereoselective Reactions with Acyl Chlorides

| Catalyst System | Substrate Class | Transformation | Key Feature |

|---|---|---|---|

| Palladium/Chiral Ligand | α,β-Unsaturated Acyl Chlorides | Difunctionalization | High Stereoselectivity |

| Rhodium/Chiral Phosphine | Alkenes and Acyl Chlorides | Asymmetric Hydroacylation | Enantioselective C-C bond formation |

This table presents generalized examples of stereoselective transformations involving acyl chlorides, illustrating the potential for similar reactivity with this compound.

C-H functionalization represents a powerful strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. While the direct C-H functionalization of the alkyl chain of this compound is a challenging area of research, transition metal catalysis offers promising avenues. Rhodium catalysts, for example, have been employed for the regioselective functionalization of aromatic C-H bonds using acid chlorides as coupling partners. Although this typically involves chelation assistance, the principles could potentially be adapted for the functionalization of specific C-H bonds in substrates derived from this compound.

Remote functionalization, the selective reaction at a position far from the initial reactive site, is an emerging field. In the context of this compound derivatives, this could involve the catalytic activation of the acyl chloride moiety to trigger a cascade of events leading to functionalization at a distal position of the hexenyl chain. Such transformations often rely on the careful design of the catalyst and substrate to control the regioselectivity of the reaction.

Organocatalysis and Biocatalysis with this compound

In addition to transition metal catalysis, organocatalysis and biocatalysis have emerged as powerful and often complementary approaches for the transformation of α,β-unsaturated systems. These methods frequently offer mild reaction conditions and unique selectivity profiles.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency. While specific studies on the enzymatic transformation of this compound are limited, the structural similarity to endogenous substrates suggests potential avenues for biocatalytic reactions. For instance, lipases are known to catalyze esterification and transesterification reactions. nih.govnih.gov Although the high reactivity of the acyl chloride might pose a challenge for some enzymes, carefully selected or engineered lipases could potentially mediate the conversion of this compound into corresponding esters in a highly selective manner.

Furthermore, enzymes involved in fatty acid metabolism, such as enoyl-CoA reductases, act on structurally related trans-2-enoyl-CoA thioesters. nih.gov This suggests that enzymes from this family could potentially recognize and reduce the double bond of this compound or its derivatives, offering a biocatalytic route to saturated acyl chlorides.

Table 2: Potential Enzyme Classes for the Transformation of this compound

| Enzyme Class | Potential Transformation | Rationale |

|---|---|---|

| Lipases | Esterification | Catalyze acyl transfer reactions. |

| Enoyl-CoA Reductases | Double Bond Reduction | Act on structurally similar trans-2-enoyl thioesters. |

This table outlines potential enzymatic transformations of this compound based on the known reactivity of these enzyme classes with analogous substrates.

Organocatalysis, the use of small organic molecules as catalysts, has seen significant advancements, particularly in the activation of α,β-unsaturated carbonyl compounds. A key strategy involves the reaction of an α,β-unsaturated acyl chloride, such as this compound, with a chiral Lewis base (e.g., a tertiary amine or phosphine) to form a highly reactive α,β-unsaturated acylammonium or acylphosphonium intermediate. nih.govrsc.orgrsc.org These intermediates are more electrophilic at the β-position, facilitating a range of stereoselective transformations.

This activation mode has been successfully applied in a variety of reactions, including:

Michael Additions: Chiral nucleophiles can add to the β-position of the activated acylammonium salt with high enantioselectivity. st-andrews.ac.uk

Domino Reactions: A sequence of reactions can be initiated by the initial activation, leading to the rapid construction of complex molecular scaffolds. rsc.org

Cycloadditions: The activated species can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to form cyclic structures with excellent stereocontrol. rsc.org

The choice of the chiral organocatalyst is critical in determining the reaction pathway and the stereochemical outcome. Catalysts based on cinchona alkaloids, prolinol derivatives, and chiral isothioureas have proven to be particularly effective in this context. nih.govst-andrews.ac.uk

Table 3: Common Organocatalysts for the Activation of α,β-Unsaturated Acyl Chlorides

| Catalyst Type | Activation Intermediate | Common Applications |

|---|---|---|

| Chiral Tertiary Amines | Acylammonium Salt | Michael Additions, Cycloadditions |

| Chiral Phosphines | Acylphosphonium Salt | Annulation Reactions |

This table summarizes common classes of organocatalysts used for the activation of α,β-unsaturated acyl chlorides and their typical applications.

Advanced Spectroscopic and Characterization Methodologies for E Hex 2 Enoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of (E)-hex-2-enoyl chloride. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals.

The proton (¹H) NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (H-2 and H-3) are of particular diagnostic importance. Due to the electron-withdrawing nature of the acyl chloride group, the β-proton (H-3) is expected to resonate at a lower field (higher ppm) compared to the α-proton (H-2). The coupling constant (J) between these two protons is indicative of the double bond geometry; a large coupling constant (typically 12-18 Hz) confirms the (E)-configuration.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework. The carbonyl carbon of the acyl chloride group is highly deshielded and appears at a characteristic downfield chemical shift. The olefinic carbons (C-2 and C-3) can also be readily identified in the spectrum, with the β-carbon (C-3) typically appearing at a lower field than the α-carbon (C-2) due to resonance effects.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the entire spin system from the terminal methyl group to the vinyl protons. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, confirming the assignments made from the one-dimensional spectra.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| C-1 | - | ~168 |

| H-2 | ~6.2 (d, J = 15) | ~130 |

| H-3 | ~7.1 (dt, J = 15, 7) | ~150 |

| H-4 | ~2.3 (q, J = 7) | ~35 |

| H-5 | ~1.5 (sextet, J = 7) | ~21 |

| H-6 | ~0.9 (t, J = 7) | ~13 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

While the (E)-configuration of the double bond is fixed, rotation around the C2-C3 single bond can lead to different conformations, namely the s-cis and s-trans conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational equilibria and the energy barriers to interconversion. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventual coalescence into a single time-averaged signal. Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy for the rotational barrier. For α,β-unsaturated carbonyl compounds, the s-trans conformation is generally more stable.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study conformational isomers. The most prominent absorption in the IR spectrum of an α,β-unsaturated acyl chloride is the carbonyl (C=O) stretching vibration, which typically appears at a high frequency (around 1780-1810 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated acyl chloride. The C=C stretching vibration is also observable, typically in the range of 1600-1650 cm⁻¹. The presence of both of these bands is a strong indicator of the α,β-unsaturated acyl chloride functionality.

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing the C=C stretching vibration, which often gives a strong Raman signal due to the polarizability of the double bond. Conformational isomers (s-cis and s-trans) may exhibit slightly different vibrational frequencies for the C=O and C=C stretching modes, and in some cases, both conformers can be detected and quantified using these techniques.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch | ~1790 (strong) | ~1790 (weak) |

| C=C Stretch | ~1630 (medium) | ~1630 (strong) |

| C-H (vinyl) Stretch | ~3050 (medium) | ~3050 (medium) |

| C-Cl Stretch | ~700-800 (medium) | ~700-800 (medium) |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at M and a smaller peak at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The molecular ion of an α,β-unsaturated acyl chloride is prone to fragmentation. Common fragmentation pathways include the loss of a chlorine radical to form a stable acylium ion, and cleavage of the alkyl chain.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 132/134 | [C₆H₉ClO]⁺˙ (Molecular Ion) |

| 97 | [C₆H₉O]⁺ (Loss of Cl) |

| 69 | [C₄H₅O]⁺ (McLafferty rearrangement) |

| 41 | [C₃H₅]⁺ (Allylic cation) |

X-ray Crystallography of Crystalline Derivatives and Complexes for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration. However, this compound is a liquid at room temperature, making single-crystal X-ray diffraction analysis challenging. A common strategy to overcome this is to prepare a crystalline derivative of the acyl chloride. For example, reaction with a chiral amine or alcohol can produce a stable, crystalline amide or ester. The crystal structure of this derivative would provide precise information about the geometry of the hexenoyl moiety, confirming the (E)-configuration of the double bond and revealing the preferred conformation in the solid state. If a chiral derivatizing agent is used, the absolute configuration of the entire molecule can be determined.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

This compound itself is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center is introduced into the molecule, for instance, by substitution on the alkyl chain or by reaction with a chiral reagent, chiroptical techniques such as Circular Dichroism (CD) spectroscopy become highly valuable. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For chiral α,β-unsaturated carbonyl compounds, the electronic transitions associated with the chromophore (the C=C-C=O system) give rise to characteristic CD signals. The sign and intensity of these signals can often be correlated with the absolute configuration of the chiral centers near the chromophore. Furthermore, CD spectroscopy can be used as a rapid and sensitive method for the determination of enantiomeric excess (ee) in a sample of a chiral derivative of this compound.

Computational and Theoretical Investigations of E Hex 2 Enoyl Chloride

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (E)-hex-2-enoyl chloride. These calculations can determine various molecular properties, including optimized geometry, thermodynamic parameters, and electronic distribution.

For instance, DFT calculations have been employed to study the thermodynamic properties of acryloyl chloride, a smaller analogue of this compound. cyberleninka.ru Such studies, often using functionals like PBEPBE with basis sets such as 6-311G++(d,p), can accurately calculate properties like enthalpy, free energy, and entropy over a range of temperatures. cyberleninka.ru These theoretical investigations are crucial for understanding the behavior of these compounds in various chemical environments.

Frontier Molecular Orbital (FMO) theory is a key component of these computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity and the regioselectivity of its reactions. For α,β-unsaturated carbonyl compounds, the LUMO is of particular interest as it indicates the sites susceptible to nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for a Model α,β-Unsaturated Acyl Chloride

| Orbital | Energy (eV) | Description |

| HOMO | -11.5 | Primarily located on the C=C double bond and the oxygen atom, representing the most available electrons. |

| LUMO | -1.8 | Delocalized over the C=O and C=C bonds, indicating susceptibility to nucleophilic attack at these sites. |

| Gap | 9.7 | Indicates the energy required for electronic excitation and is related to the molecule's stability. |

Note: The data in this table is illustrative for a model compound and intended to represent the expected FMO characteristics of this compound.

The distribution of electron density within a molecule is fundamental to its reactivity. Quantum chemical calculations can provide detailed information about the charge distribution and generate electrostatic potential (ESP) maps. These maps visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack.

For this compound, the electron-withdrawing nature of the carbonyl group and the chlorine atom significantly polarizes the molecule. An ESP map would be expected to show a large positive potential around the carbonyl carbon, making it a primary site for nucleophilic attack. A lesser positive potential would be anticipated at the β-carbon of the double bond, which is also an electrophilic site due to conjugation. The oxygen atom of the carbonyl group would, in contrast, exhibit a negative potential.

Predicted Atomic Charges for this compound using a Model System

| Atom | Predicted Charge (a.u.) | Implication for Reactivity |

| Carbonyl Carbon | +0.75 | Highly electrophilic, prone to nucleophilic attack. |

| β-Carbon | +0.15 | Electrophilic due to conjugation, susceptible to Michael addition. |

| Oxygen | -0.60 | Nucleophilic and a site for protonation or Lewis acid coordination. |

| Chlorine | -0.20 | Good leaving group in nucleophilic acyl substitution reactions. |

Note: This data is based on calculations for analogous compounds and serves as a predictive model for this compound.

Molecular Dynamics Simulations for Reaction Pathway Modeling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including reaction dynamics and intermolecular interactions. For a reactive molecule like this compound, MD simulations can be particularly insightful for understanding its behavior in solution and its interactions with other molecules, such as solvents or reactants.

While classical MD simulations are not typically used to model bond-breaking and bond-forming events directly, they can be employed to study the conformational landscape of the molecule and the pre-reaction complex formation. More advanced techniques, such as ab initio molecular dynamics (AIMD) or reactive force fields (ReaxFF), can be used to simulate chemical reactions explicitly. These methods would be invaluable in modeling, for example, the hydrolysis of this compound or its reaction with a nucleophile, providing a dynamic picture of the reaction pathway. Such simulations can also shed light on the role of solvent molecules in stabilizing transition states and intermediates.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the structures and energies of reactants, products, intermediates, and transition states. For this compound, theoretical studies can be used to investigate various potential reaction pathways, such as nucleophilic acyl substitution at the carbonyl carbon versus Michael addition at the β-carbon.

By calculating the activation energies for different pathways, it is possible to predict the most likely reaction mechanism under specific conditions. For example, a computational study on the reaction of α,β-unsaturated carbonyl compounds with thiols has provided insights into the underlying mechanisms as a function of the substitution pattern. nih.gov Such studies can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving one or more intermediates. The geometry of the transition state provides crucial information about the factors that control the reaction rate and selectivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra.

DFT calculations have been shown to predict NMR chemical shifts with a high degree of accuracy. d-nb.info For this compound, computational methods could predict the ¹H and ¹³C NMR spectra, which could then be validated against experimentally obtained spectra. Discrepancies between the predicted and experimental spectra can often be resolved by considering factors such as solvent effects and conformational averaging, which can also be modeled computationally. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are highly effective for conducting systematic studies of structure-reactivity relationships. By making systematic modifications to the structure of this compound (e.g., changing substituents on the alkyl chain) and calculating relevant electronic and energetic parameters, it is possible to develop a quantitative understanding of how these structural changes affect the molecule's reactivity.

For the broader class of α,β-unsaturated carbonyl compounds, computational studies have established relationships between structural features and their reactivity towards nucleophiles. researchgate.netnih.gov For instance, the electrophilicity of the β-carbon, and thus the propensity for Michael addition, can be correlated with calculated parameters such as the LUMO energy and the partial charge on the β-carbon. These computational structure-reactivity studies are invaluable in the rational design of molecules with desired reactivity profiles for applications in organic synthesis and medicinal chemistry.

Synthesis and Reactivity of Advanced Derivatives and Analogs of E Hex 2 Enoyl Chloride

Preparation of Chiral Analogs and Stereoisomers

The synthesis of chiral analogs of (E)-hex-2-enoyl chloride is a critical step in the development of enantiomerically pure compounds. Stereoselective synthesis methods are employed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomers.

A common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net These auxiliaries can be attached to the (E)-hex-2-enoic acid precursor, influencing subsequent reactions to favor the formation of one diastereomer over another. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the chiral (E)-hex-2-enoic acid, which is then converted to the corresponding acyl chloride. Oxazolidinones, for instance, are effective chiral auxiliaries that can be used to introduce chirality at the α- or β-positions of the hexenoyl chain through diastereoselective alkylation or conjugate addition reactions.

Another approach is the use of stereoselective catalytic methods. For example, asymmetric hydrogenation or hydroformylation of a suitable precursor can introduce a chiral center with high enantioselectivity. The resulting chiral carboxylic acid can then be readily converted to the acyl chloride using standard reagents like thionyl chloride or oxalyl chloride.

The preparation of different geometric isomers, such as the (Z)-isomer of hex-2-enoyl chloride, can be achieved through stereoselective olefination reactions, like the Wittig or Horner-Wadsworth-Emmons reactions, on an appropriate aldehyde precursor. The choice of reagents and reaction conditions dictates the stereochemical outcome of the double bond formation.

Table 1: Examples of Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions | |

| (S)-(-)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of amines | nih.gov |

| (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylations | nih.gov |

Functionalization Strategies and Derivatization at Different Positions

The this compound molecule offers several reactive sites for functionalization, including the acyl chloride group, the α,β-unsaturated double bond, and the alkyl chain. Strategic derivatization at these positions allows for the synthesis of a wide array of novel compounds.

Functionalization of the Acyl Chloride Group:

The highly electrophilic acyl chloride moiety is the most reactive site for nucleophilic acyl substitution. masterorganicchemistry.comwikipedia.org It readily reacts with a variety of nucleophiles to form a range of carboxylic acid derivatives.

Esterification: Reaction with alcohols in the presence of a non-nucleophilic base yields the corresponding esters.

Amidation: Reaction with primary or secondary amines affords amides.

Anhydride Formation: Reaction with a carboxylate salt leads to the formation of an acid anhydride.

Functionalization of the α,β-Unsaturated System:

The conjugated double bond is susceptible to both nucleophilic and electrophilic attack.

Michael Addition: The β-carbon is electrophilic and can undergo conjugate addition with soft nucleophiles like organocuprates, thiols, and amines. nih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.

Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), leading to the formation of di- or mono-halogenated derivatives, respectively.

Epoxidation: The double bond can be epoxidized using peroxy acids to form the corresponding epoxide, which can serve as a versatile intermediate for further transformations. nih.gov

Diels-Alder Reaction: The α,β-unsaturated system can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of cyclic adducts.

Functionalization of the Alkyl Chain:

The γ- and δ-positions of the hexenoyl chain can also be functionalized, typically requiring more specialized methods. Radical halogenation can introduce a halogen at these positions, which can then be displaced by various nucleophiles. Alternatively, starting from a functionalized precursor to (E)-hex-2-enoic acid allows for the introduction of desired groups along the alkyl chain.

Table 2: Representative Functionalization Reactions of this compound

| Reaction Type | Reagent | Functionalized Position | Product Class |

| Nucleophilic Acyl Substitution | Ethanol/Pyridine | Carbonyl Carbon | Ester |

| Nucleophilic Acyl Substitution | Diethylamine | Carbonyl Carbon | Amide |

| Michael Addition | Lithium dimethylcuprate | β-Carbon | β-Methylated acyl chloride |

| Electrophilic Addition | Bromine | α,β-Double Bond | Dibromoacyl chloride |

| Epoxidation | m-Chloroperoxybenzoic acid | α,β-Double Bond | Epoxyacyl chloride |

Comparative Reactivity Studies of Modified this compound Structures

The reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents. Understanding these effects is crucial for predicting reaction outcomes and designing new synthetic strategies.

Electronic Effects:

The electrophilicity of the carbonyl carbon in the acyl chloride is a primary determinant of its reactivity in nucleophilic acyl substitution reactions. Electron-withdrawing groups attached to the hexenoyl chain will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. scbt.com Conversely, electron-donating groups will decrease the electrophilicity and slow down the reaction. For example, a derivative with an electron-withdrawing nitro group at the γ-position would be expected to be more reactive towards nucleophiles than the parent this compound.

The pKa of the corresponding carboxylic acid can serve as an indicator of the electronic effects of substituents. A lower pKa value generally correlates with a more reactive acyl chloride.

Steric Effects:

Steric hindrance around the reactive centers can significantly impact the rate of reaction. Bulky substituents near the acyl chloride group or the double bond can impede the approach of nucleophiles, leading to a decrease in reaction rates. For instance, a chiral analog with a large substituent at the α-position may exhibit lower reactivity in nucleophilic acyl substitution compared to the unsubstituted parent compound. Similarly, steric bulk at the β-position can hinder Michael addition reactions.

Comparative Reactivity Data:

Kinetic studies are essential for quantifying the differences in reactivity between various modified this compound structures. By measuring the rate constants for reactions with a standard nucleophile under controlled conditions, a quantitative comparison of reactivity can be established.

Table 3: Predicted Relative Reactivity of Substituted this compound Analogs in Nucleophilic Acyl Substitution

| Substituent at γ-position | Electronic Effect | Predicted Relative Reactivity |

| -NO₂ | Electron-withdrawing | Higher |

| -H | Neutral (Reference) | Baseline |

| -OCH₃ | Electron-donating | Lower |

These comparative studies are fundamental for developing a deeper understanding of the structure-reactivity relationships within this class of compounds, enabling the rational design of derivatives with tailored chemical properties for specific applications.

Advanced Analytical Techniques for Detection, Quantification, and Purity Assessment

Chromatographic Methods (HPLC, GC) with Advanced Detection (MS, UV-Vis)

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities. For a compound like (E)-hex-2-enoyl chloride, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, especially when paired with sophisticated detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for analyzing volatile and thermally stable compounds. This compound can be analyzed directly or after derivatization. rsc.org The GC separates the compound from the sample matrix, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern, offering excellent specificity and sensitivity. wur.nl

High-Performance Liquid Chromatography (HPLC) is often preferred for less volatile or thermally labile compounds. However, the high reactivity of acyl chlorides presents a challenge for direct analysis. researchgate.net A common and effective strategy is derivatization, where the acyl chloride is converted into a more stable derivative prior to analysis. nih.govresearchgate.net For instance, reacting this compound with an alcohol like methanol (B129727) would yield a stable ester, or with a reagent like 2-nitrophenylhydrazine (B1229437) to produce a derivative with strong UV absorbance. nih.govgoogle.com This approach not only stabilizes the analyte but can also enhance its detectability. Coupling HPLC with a Diode-Array Detector (DAD) or a UV-Vis detector allows for quantification based on the absorbance of the α,β-unsaturated system, while HPLC-MS provides structural confirmation and high sensitivity. researchgate.netgoogle.com

Table 1: Comparison of Chromatographic Methods for Acyl Chloride Analysis

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |

| Analyte State | Volatile, thermally stable | Can be thermally labile |

| Sample Preparation | Direct injection or derivatization | Typically requires derivatization to form a stable ester or amide nih.gov |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Detection | Mass Spectrometry (MS) | UV-Vis, Diode-Array Detector (DAD), Mass Spectrometry (MS) |

| Key Advantages | High resolution, excellent for volatile compounds, definitive identification by MS | Versatile, suitable for a wide range of compounds, derivatization enhances stability and detectability nih.govgoogle.com |

| Common Derivatizing Agents | Alcohols (e.g., 1-propanol) rsc.org | Alcohols (e.g., methanol), phenols, nitrophenylhydrazines researchgate.netnih.gov |

In-Situ Spectroscopic Monitoring of Reactions Involving this compound

Monitoring reactions in real-time, or in-situ, provides invaluable data on reaction kinetics, the formation of intermediates, and the point of reaction completion without the need for offline sampling. spectroscopyonline.com This is particularly advantageous for reactions involving reactive species like this compound.